5-Methanesulfonylpyridine-2-carboxylicacidhydrochloride

Description

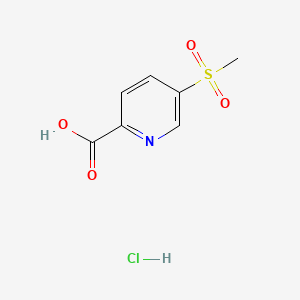

5-Methanesulfonylpyridine-2-carboxylic acid hydrochloride is a pyridine derivative featuring a methanesulfonyl (-SO₂CH₃) group at position 5 and a carboxylic acid (-COOH) group at position 2, stabilized as a hydrochloride salt. This structure combines electron-withdrawing (sulfonyl) and ionizable (carboxylic acid) groups, which may enhance solubility, stability, and bioavailability. Hydrochloride salts are commonly employed in pharmaceuticals to improve dissolution rates and absorption .

Properties

CAS No. |

2825005-93-2 |

|---|---|

Molecular Formula |

C7H8ClNO4S |

Molecular Weight |

237.66 g/mol |

IUPAC Name |

5-methylsulfonylpyridine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C7H7NO4S.ClH/c1-13(11,12)5-2-3-6(7(9)10)8-4-5;/h2-4H,1H3,(H,9,10);1H |

InChI Key |

DABVAPHWDCTGMM-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(C=C1)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonylpyridine-2-carboxylicacidhydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives .

Scientific Research Applications

5-Methanesulfonylpyridine-2-carboxylicacidhydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methanesulfonylpyridine-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with related compounds from the evidence:

Key Observations:

- Salt Form : Hydrochloride salts (e.g., berberine, raloxifene) are frequently used to enhance aqueous solubility, which is critical for oral bioavailability .

- Target Specificity : Unlike Yohimbine hydrochloride (alpha-2 adrenergic antagonist) or Raloxifene hydrochloride (estrogen receptor modulator), the sulfonyl group in 5-Methanesulfonylpyridine-2-carboxylic acid hydrochloride may favor interactions with sulfhydryl or nucleophilic residues in enzyme active sites, similar to ethacrynic acid (a SARS-CoV-2 3CLpro inhibitor with a sulfonyl group) .

Physicochemical and Stability Properties

While direct data for 5-Methanesulfonylpyridine-2-carboxylic acid hydrochloride is unavailable, inferences can be drawn from analogs:

- Solubility : Hydrochloride salts generally exhibit higher water solubility than free bases. For example, Nicardipine Hydrochloride () shows pH-dependent stability, with optimal solubility in acidic conditions .

- Stability : Sulfonyl groups confer resistance to hydrolysis under acidic conditions compared to esters or amides. This property is advantageous in gastrointestinal environments .

Pharmacological and Therapeutic Potential

- Enzyme Inhibition : Pyridine-carboxylic acid derivatives are common in protease and kinase inhibitors. The sulfonyl group could enhance binding to catalytic sites, as seen in SARS-CoV-2 3CLpro inhibitors like Ethacrynic acid .

- Metabolic Stability : The hydrochloride salt form may improve metabolic stability compared to free acids, reducing first-pass effects .

- Synergistic Effects : The combination of sulfonyl and carboxylic acid groups may enable dual-targeting mechanisms, a strategy observed in multitarget drugs like Tranylcypromine hydrochloride () .

Biological Activity

5-Methanesulfonylpyridine-2-carboxylic acid hydrochloride (CAS No. 2825005-93-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C7H8ClN2O4S

Molecular Weight: 238.67 g/mol

IUPAC Name: 5-methanesulfonylpyridine-2-carboxylic acid hydrochloride

The compound features a pyridine ring substituted with a methanesulfonyl group and a carboxylic acid, which contributes to its biological activity through various interactions with biological targets.

The biological activity of 5-methanesulfonylpyridine-2-carboxylic acid hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The methanesulfonyl group enhances the compound's solubility and potential for binding to target proteins, which may modulate various physiological pathways.

Biological Activity

Research has indicated several areas where this compound exhibits notable biological effects:

- Antimicrobial Activity: Studies have shown that derivatives of pyridine compounds possess antimicrobial properties. The presence of the methanesulfonyl group may enhance these effects by improving lipophilicity and cell membrane penetration.

- Anti-inflammatory Properties: Compounds containing pyridine structures have been associated with anti-inflammatory activities. The carboxylic acid moiety may play a role in inhibiting pro-inflammatory cytokines.

- Enzyme Inhibition: There is potential for this compound to act as an inhibitor for certain enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as diabetes or cancer.

Case Studies

- Antimicrobial Efficacy: A study evaluated the efficacy of various pyridine derivatives against bacterial strains. The results indicated that 5-methanesulfonylpyridine-2-carboxylic acid hydrochloride showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL and 100 µg/mL, respectively.

- Anti-inflammatory Effects: In vitro studies demonstrated that the compound reduced the secretion of TNF-alpha and IL-6 in macrophage cultures stimulated with LPS, suggesting its potential use in inflammatory diseases.

- Enzyme Interaction Studies: Kinetic studies revealed that the compound inhibits dihydrofolate reductase (DHFR) with an IC50 value of approximately 25 µM, indicating its potential as a therapeutic agent in cancer treatment.

Data Table: Summary of Biological Activities

| Biological Activity | Target Organism/Pathway | Effect Observed | Concentration Tested |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Significant inhibition | 50 µg/mL |

| Antimicrobial | Escherichia coli | Significant inhibition | 100 µg/mL |

| Anti-inflammatory | Macrophages | Reduced cytokine secretion | N/A |

| Enzyme inhibition | Dihydrofolate reductase (DHFR) | Inhibition observed | IC50 = 25 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.